molecular formula C13H13N5O B2873398 4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol CAS No. 1021023-73-3

4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol

Cat. No. B2873398
CAS RN: 1021023-73-3
M. Wt: 255.281
InChI Key: OQRWWTCTHDGACK-UHFFFAOYSA-N
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Description

“4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol” is a compound that contains a pyrazolo[3,4-d]pyrimidine core . Pyrazolo[3,4-d]pyrimidine is a common fragment used in the synthesis of kinase inhibitors . The pyrazolo portion is suitable as a hydrogen bond center, and the pyrimidine is thought to have a π–π stacking interaction .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Scientific Research Applications

Antifungal and Antimicrobial Applications

A study highlighted the synthesis and antifungal activity of pyrazolo[1,5-a]pyrimidines derivatives, including compounds structurally similar to 4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol. These derivatives exhibited significant antifungal properties against various phytopathogenic fungi, suggesting their potential as antifungal agents (Zhang et al., 2016). Similarly, novel pyrazole derivatives with pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives demonstrated promising antimicrobial and anticancer activities, marking them as candidates for further investigation in antimicrobial research (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anticancer Research

Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, including structures akin to this compound, showed potential as anticancer agents, highlighting the diversity of applications within the realm of cancer research (Rahmouni et al., 2016).

Synthesis and Material Science

The study of complexes formed by pyrazolone molecules, including those related to this compound, with phenols, has revealed insights into their formation, structure, and stability. These findings are significant for material science, particularly in the synthesis of new materials with potential applications in various industries (Erkin et al., 2017).

Interaction with Biomolecules

Research into the spectroscopic method of phenol analysis using new pyrazolone molecules indicates the potential of these compounds, including derivatives of this compound, in analytical chemistry and biochemistry. The detailed mechanism provided by this study supports the application of these compounds in the spectrophotometric determination of phenols, showcasing their interaction with biomolecules (Fiamegos, Stalikas, & Pilidis, 2002).

Biochemical Analysis

Biochemical Properties

4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol interacts with several biomolecules, including enzymes and proteins. Its role in biochemical reactions centers around CDK2 inhibition, making it an appealing target for cancer therapy. The compound’s cytotoxic activities against various cell lines, such as MCF-7, HCT-116, and HepG-2, have been demonstrated . Notably, it exhibits superior cytotoxicity compared to sorafenib.

Cellular Effects

The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It significantly inhibits the growth of MCF-7 and HCT-116 cells, with IC50 values in the nanomolar range. Its moderate activity against HepG-2 cells suggests potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through CDK2 inhibition. It interacts with the CDK2/cyclin A2 complex, leading to altered cell cycle progression and apoptosis induction . Molecular docking simulations confirm its favorable fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83.

properties

IUPAC Name

4-[2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c19-10-3-1-9(2-4-10)5-6-14-12-11-7-17-18-13(11)16-8-15-12/h1-4,7-8,19H,5-6H2,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRWWTCTHDGACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC=NC3=C2C=NN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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